Oral Bioavailability: Cyclohexyloxycarbonyloxy vs. Ethoxycarbonyloxy Prodrugs of Cefotiam
In a comparative series of 1-(alkoxycarbonyloxy)alkyl ester prodrugs of cefotiam, the 1-(cyclohexyloxycarbonyloxy)butyl ester (9h) achieved 93.5% oral BA in mice, while the 1-(ethoxycarbonyloxy)ethyl ester (9a) showed only 23.9% BA. All esters bearing a cyclohexyloxy group exhibited BAs >75% [1]. This demonstrates that the cyclohexyloxycarbonyloxy promoiety—introduced using cyclohexyloxycarbonyloxymethyl iodide—is a critical determinant of high oral absorption.
| Evidence Dimension | Oral bioavailability (BA) in mice |
|---|---|
| Target Compound Data | 93.5% (1-(cyclohexyloxycarbonyloxy)butyl ester, 9h); >75% for all cyclohexyloxy-bearing esters |
| Comparator Or Baseline | 23.9% (1-(ethoxycarbonyloxy)ethyl ester, 9a) |
| Quantified Difference | 3.9-fold higher BA (93.5% vs. 23.9%) |
| Conditions | Oral administration to mice; cefotiam (CTM) parent drug measured in plasma |
Why This Matters
This directly justifies selecting the cyclohexyloxycarbonyloxymethyl promoiety over simple alkoxycarbonyloxy alternatives when oral bioavailability is a project goal.
- [1] Nishimura T, Yoshimura Y, Miyake A, et al. Orally active 1-(cyclohexyloxycarbonyloxy)alkyl ester prodrugs of cefotiam. J Antibiot (Tokyo). 1987;40(1):81-90. doi:10.7164/antibiotics.40.81 View Source
